molecular formula C16H14Cl2N2O2 B2808047 3-chloro-N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]benzenecarboxamide CAS No. 343374-26-5

3-chloro-N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]benzenecarboxamide

Cat. No.: B2808047
CAS No.: 343374-26-5
M. Wt: 337.2
InChI Key: AITUALPDYRTPLB-HKWRFOASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-chloro-N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]benzenecarboxamide” is a chemical compound with the molecular formula C16H14Cl2N2O2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented. Based on its structure, it’s likely to be a solid at room temperature, and it probably has relatively low solubility in water due to the presence of the aromatic rings .

Scientific Research Applications

  • Synthesis and Characterization : A study focused on the synthesis, characterization, and structural analysis of a similar compound, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, which shares structural motifs with the compound of interest. The research delved into spectrometric identifications and the tautomeric nature of the compound in the solid state, providing insights into its chemical behavior and properties James E. Johnson et al., 2006.

  • Copolymerization Studies : Another research avenue involves the copolymerization of related compounds, such as ethyl methacrylate with N-(3- or 4-halogenphenyl)maleimides, to determine monomer reactivity ratios and copolymer compositions. This study contributes to understanding the polymerization behavior of chlorophenyl-containing compounds and their potential applications in materials science A. Ryttel, 1999.

  • Neuroleptic Activity : Research into benzamides of N,N-disubstituted ethylenediamines, including compounds with chlorophenyl groups, has revealed potential neuroleptic activities. Such studies indicate the relevance of these compounds in medicinal chemistry, particularly in the development of drugs for treating psychosis S. Iwanami et al., 1981.

  • Dopamine Receptor Ligand Studies : Compounds related to 3-chloro-N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]benzenecarboxamide have been studied as high-affinity and selective ligands for dopamine receptors. Such research has implications for the development of therapeutic agents targeting dopamine-related disorders R. Perrone et al., 2000.

  • Anticonvulsant Enaminones : The crystal structures of anticonvulsant enaminones, including compounds with chlorophenyl groups, have been determined. These studies contribute to the understanding of the structural basis for the anticonvulsant activity and the development of new therapeutic agents M. Kubicki et al., 2000.

Safety and Hazards

The safety and hazards associated with this compound are not well-documented. As with any chemical, it should be handled with appropriate safety precautions to prevent exposure and potential harm .

Properties

IUPAC Name

3-chloro-N-[(2E)-2-(4-chlorophenyl)-2-methoxyiminoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O2/c1-22-20-15(11-5-7-13(17)8-6-11)10-19-16(21)12-3-2-4-14(18)9-12/h2-9H,10H2,1H3,(H,19,21)/b20-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AITUALPDYRTPLB-HKWRFOASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(CNC(=O)C1=CC(=CC=C1)Cl)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(/CNC(=O)C1=CC(=CC=C1)Cl)\C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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